molecular formula C24H25FN2O4 B5469534 5-(2-Fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one CAS No. 380876-63-1

5-(2-Fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B5469534
CAS No.: 380876-63-1
M. Wt: 424.5 g/mol
InChI Key: YMCYWHPPAXCIMT-LSDHQDQOSA-N
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Description

This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one class, characterized by a five-membered lactam ring. Key structural features include:

  • 4-(4-Methylbenzoyl) group: A hydrophobic aromatic moiety that may contribute to π-π stacking in biological targets.
  • 1-(2-Morpholinoethyl) chain: A morpholine-containing alkyl chain that improves solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name

(4E)-5-(2-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O4/c1-16-6-8-17(9-7-16)22(28)20-21(18-4-2-3-5-19(18)25)27(24(30)23(20)29)11-10-26-12-14-31-15-13-26/h2-9,21,28H,10-15H2,1H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCYWHPPAXCIMT-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380876-63-1
Record name 5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[2-(4-MORPHOLINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Substituent Effects

The compound shares a core pyrrol-2-one scaffold with derivatives modified at positions 1, 4, and 3. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Structural Differences Reference
Target Compound 5-(2-Fluorophenyl), 4-(4-methylbenzoyl), 1-(2-morpholinoethyl) N/A N/A Reference compound -
Compound 20 () 5-(4-tert-Butylphenyl), 4-(4-methylbenzoyl), 1-(2-hydroxypropyl) 263–265 62 Bulky tert-butyl group; hydroxylpropyl chain
Compound 21 () 5-(4-Dimethylaminophenyl), 4-(4-methylbenzoyl), 1-(2-hydroxypropyl) N/A N/A Electron-donating dimethylamino group
Compound 5-(2-Fluorophenyl), 4-[3-methyl-4-(allyloxy)benzoyl], 1-(3-morpholinylpropyl) N/A N/A Allyloxy-benzoyl; longer morpholine chain
Compound 5-(4-Methoxyphenyl), 4-benzoyl, 1-(2-morpholinoethyl) N/A N/A Methoxyphenyl; benzoyl instead of methylbenzoyl
Key Observations :

Position 5 Aryl Modifications: Electron-withdrawing groups (e.g., 2-fluorophenyl in the target compound) may enhance metabolic stability compared to electron-donating groups (e.g., 4-dimethylaminophenyl in Compound 21), which could increase susceptibility to oxidation . Bulky substituents (e.g., 4-tert-butylphenyl in Compound 20) may reduce solubility but improve target affinity through hydrophobic interactions.

Position 4 Acyl Group Variations: The 4-methylbenzoyl group in the target compound balances hydrophobicity and steric effects.

Position 1 Alkyl Chain Modifications: The 2-morpholinoethyl chain in the target compound offers a balance between solubility and chain flexibility. Longer chains (e.g., 3-morpholinylpropyl in ) may enhance solubility but reduce membrane permeability .

2.3 Implications for Drug Design
  • Hydrophobicity vs. Solubility : The 4-methylbenzoyl group in the target compound provides moderate hydrophobicity, whereas the 4-methoxyphenyl group in ’s compound increases polarity .
  • Morpholine Chain Optimization: The 2-morpholinoethyl group likely enhances water solubility compared to hydroxylpropyl chains (e.g., Compounds 20–21), which may form hydrogen bonds but lack morpholine’s basicity .

Q & A

Basic: What are the optimal reaction conditions for synthesizing this pyrrolone derivative?

Methodological Answer:
The synthesis typically involves multi-step reactions, including pyrrole ring formation and functional group modifications. Key steps include:

  • Solvent Selection : Dimethyl sulfoxide (DMSO) or dichloromethane (DCM) is used for polar intermediates, while toluene may be employed for Friedel-Crafts acylation steps .
  • Catalysts/Reagents : Sodium hydride (NaH) facilitates deprotonation, and acid chlorides (e.g., 4-methylbenzoyl chloride) are critical for acylation. Morpholinoethyl groups are introduced via nucleophilic substitution using 2-morpholinoethyl bromide under inert atmospheres .
  • Temperature Control : Reactions often proceed at 0–5°C for sensitive steps (e.g., ketone formation) and 80–110°C for cyclization .
  • Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) improves purity to >95% .

Basic: Which analytical techniques are prioritized for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–600 MHz, CDCl₃ or DMSO-d₆) identify substituent patterns (e.g., fluorophenyl protons at δ 7.1–7.5 ppm, morpholinoethyl CH₂ at δ 2.5–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) confirm purity (>98%) and detect by-products .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) provides exact mass (e.g., [M+H]⁺ m/z calculated for C₂₅H₂₄FN₂O₄: 453.1689) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles (e.g., dihedral angles between fluorophenyl and benzoyl groups) .

Advanced: What molecular mechanisms underpin its potential pharmacological activity?

Methodological Answer:
The compound’s bioactivity likely stems from interactions with enzymes or receptors via:

  • Hydrogen Bonding : The 3-hydroxy group and morpholinoethyl side chain may bind catalytic residues (e.g., kinase ATP-binding pockets) .
  • Aromatic Stacking : The 4-methylbenzoyl and 2-fluorophenyl groups facilitate π-π interactions with hydrophobic receptor domains .
  • Kinase Inhibition Assays : In vitro testing with recombinant kinases (e.g., EGFR or MAPK) using fluorescence polarization or radiometric assays quantifies IC₅₀ values .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities and validate experimental IC₅₀ data .

Advanced: How can researchers resolve contradictions in reported pharmacological data?

Methodological Answer:
Discrepancies in bioactivity data may arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) and use positive controls (e.g., staurosporine for kinase inhibition) .
  • Structural Isomerism : Regioisomeric by-products (e.g., para vs. ortho substitution) can be identified via 2D NMR (COSY, NOESY) and LC-MS .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing morpholinoethyl with piperazinyl) to isolate critical functional groups .
  • Meta-Analysis : Cross-reference data across studies using databases like ChEMBL or PubChem to identify trends .

Advanced: How can computational models enhance experimental design for this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic routes for reactive intermediates .
  • Molecular Dynamics (MD) : Simulates solvation effects and stability in biological membranes (e.g., POPC lipid bilayers) to optimize bioavailability .
  • QSAR Modeling : Correlates substituent electronegativity (e.g., fluorine vs. chlorine) with bioactivity using partial least squares regression .
  • In Silico Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity risks, reducing reliance on in vivo testing .

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